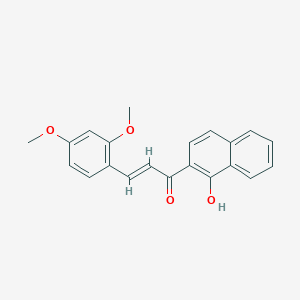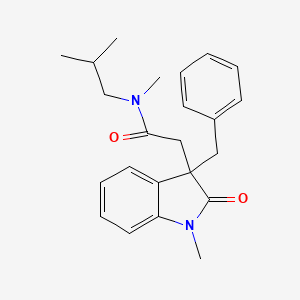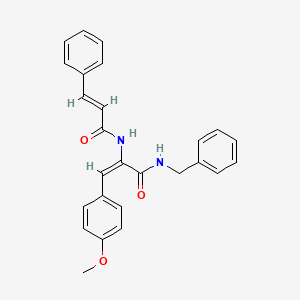![molecular formula C17H19NO3 B5367809 2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5367809.png)
2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide, also known as GNE-1023, is a small molecule inhibitor that targets the enzyme NAMPT. NAMPT is a key enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an important coenzyme involved in cellular metabolism. Inhibition of NAMPT by GNE-1023 leads to depletion of NAD+ levels, which in turn affects cellular metabolism and energy production.
Mecanismo De Acción
2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide works by inhibiting the enzyme NAMPT, which is involved in the biosynthesis of NAD+. NAD+ is an important coenzyme involved in cellular metabolism and energy production. Depletion of NAD+ levels by this compound leads to a decrease in cellular metabolism and energy production, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on cellular metabolism and energy production, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a key process in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. However, one limitation of this compound is that it is not very selective, and can inhibit other enzymes besides NAMPT. This can make it difficult to study the specific effects of NAMPT inhibition in cells.
Direcciones Futuras
There are several future directions for research on 2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide. One area of research is to develop more selective NAMPT inhibitors that do not inhibit other enzymes. Another area of research is to study the effects of this compound in combination with other anticancer agents, such as immune checkpoint inhibitors. Finally, there is an interest in studying the effects of this compound in other disease models, such as metabolic disorders.
Métodos De Síntesis
The synthesis of 2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide involves several steps, including the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by reaction with 2-methoxybenzylamine to form the amide product. The amide is then reduced with sodium borohydride to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential anticancer agent. In particular, this compound has been shown to be effective against cancer cells that are dependent on NAD+ for survival, such as those with mutations in the oncogene MYC. This compound has also been shown to enhance the efficacy of other anticancer agents, such as PARP inhibitors.
Propiedades
IUPAC Name |
2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12(13-7-6-8-14(11-13)20-2)18-17(19)15-9-4-5-10-16(15)21-3/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEKFUREOOPQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6'-methoxy-2,3'-bipyridine-5-carboxamide](/img/structure/B5367731.png)




![3-methyl-7-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5367767.png)
![allyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate](/img/structure/B5367786.png)
![methyl 3-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B5367787.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(methylthio)benzamide](/img/structure/B5367805.png)

![4-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5367818.png)

![4-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5367823.png)
![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5367831.png)